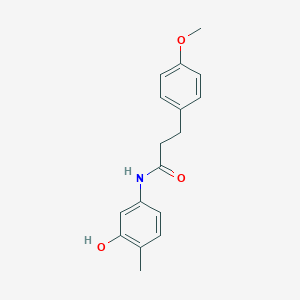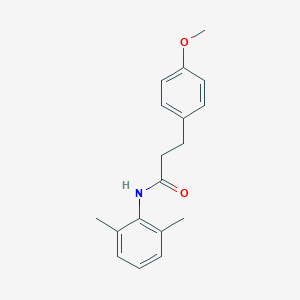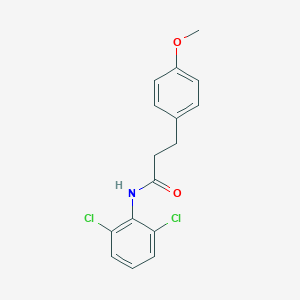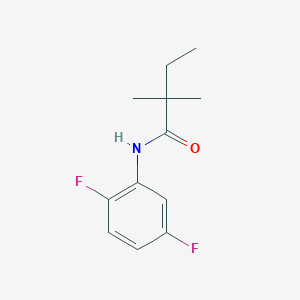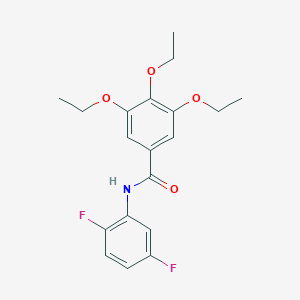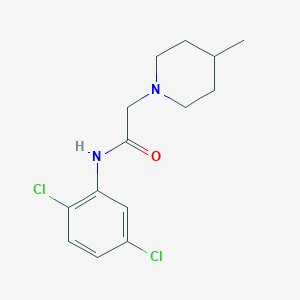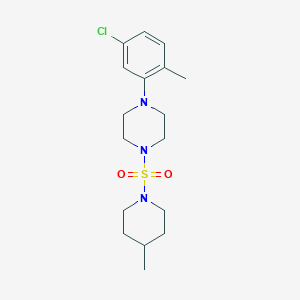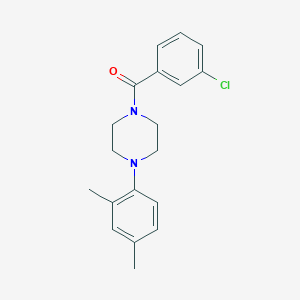
(3-Clorofenil)(4-(2,4-dimetilfenil)piperazin-1-il)metanona
Descripción general
Descripción
“(3-Chlorophenyl)(4-(2,4-dimethylphenyl)piperazin-1-yl)methanone” is a compound with the molecular formula C19H21ClN2O . It belongs to a class of organic compounds known as stilbenes . It has been found to have high affinity and selectivity for the human dopamine D4 receptor .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of new N-(2-benzoyl-4-chlorophenyl)-2-(4-(substituted phenyl) piperazin-1-yl) acetamides have been synthesized by the chloroacetylation of 2-amino-5-chlorbenzophenone which was further reacted with substituted phenylpiperazine .Molecular Structure Analysis
The molecular structure of similar compounds has been assigned by HRMS, IR, 1H and 13C NMR experiments .Chemical Reactions Analysis
The compound A-381393, which has a similar structure, has been found to potently inhibit the functional activity of agonist-induced GTP-gamma-S binding assay and 1 microM dopamine induced-Ca2+ flux in human dopamine D4.4 receptor expressing cells .Physical And Chemical Properties Analysis
The physical and chemical properties of “(3-Chlorophenyl)(4-(2,4-dimethylphenyl)piperazin-1-yl)methanone” can be found in various databases .Aplicaciones Científicas De Investigación
Aplicaciones antihistamínicas
La porción de piperazina se encuentra comúnmente en antihistamínicos . Este compuesto, con su anillo de piperazina, podría utilizarse potencialmente para desarrollar nuevos fármacos antihistamínicos que sean más efectivos o que tengan menos efectos secundarios que los medicamentos actuales.
Usos antiparasitarios y antifúngicos
Los derivados de piperazina son conocidos por sus propiedades antiparasitarias y antifúngicas . La investigación sobre las aplicaciones de este compuesto podría conducir al desarrollo de nuevos tratamientos para infecciones parasitarias y enfermedades fúngicas.
Investigación antibacteriana y antiviral
Las características estructurales de este compuesto sugieren un potencial para aplicaciones antibacterianas y antivirales. Su eficacia contra varias cepas bacterianas y virus podría ser un área de estudio significativa, especialmente dado el aumento de las bacterias resistentes a los antibióticos .
Potencial antipsicótico y antidepresivo
Los compuestos que contienen anillos de piperazina se han utilizado en el tratamiento de trastornos psiquiátricos. Este compuesto en particular podría explorarse por sus posibles beneficios en el tratamiento de afecciones como la depresión y la esquizofrenia .
Propiedades antiinflamatorias
La estructura del compuesto indica posibles efectos antiinflamatorios, lo que podría ser beneficioso en el tratamiento de enfermedades inflamatorias crónicas. Investigar esta aplicación podría conducir a nuevos medicamentos antiinflamatorios .
Investigación anticoagulante
Los derivados de piperazina también pueden servir como anticoagulantes, previniendo la formación de coágulos sanguíneos. Este compuesto podría estudiarse por su uso en la prevención de la trombosis, particularmente en pacientes con alto riesgo de trastornos de la coagulación .
Aplicaciones antitumorales y antidiabéticas
La estructura única del compuesto podría ser clave en el desarrollo de nuevos fármacos antitumorales y antidiabéticos. Su eficacia en estas áreas podría ser revolucionaria, ofreciendo nuevas esperanzas para los pacientes con cáncer o diabetes .
Tratamiento de enfermedades neurodegenerativas
Finalmente, los compuestos de piperazina se han asociado con posibles tratamientos para las enfermedades de Parkinson y Alzheimer . La investigación sobre este compuesto podría contribuir a encontrar nuevas terapias para estas afecciones debilitantes.
Mecanismo De Acción
Target of Action
Similar compounds with a piperazine ring have been found to interact with various receptors and enzymes, contributing to their biological activity .
Mode of Action
It’s worth noting that compounds with a piperazine ring often interact with their targets through non-covalent interactions such as hydrogen bonding .
Biochemical Pathways
Piperazine derivatives have been associated with a wide range of biological activities, suggesting they may interact with multiple pathways .
Pharmacokinetics
Piperazine is a common structural motif found in pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance . .
Result of Action
Piperazine derivatives have been associated with a wide range of biological activities, including antihistaminic, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic effects .
Direcciones Futuras
The synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates have been investigated . This literature review may provide an opportunity for chemists to design new derivatives of phenoxy acetamide and its derivatives that proved to be successful agents in view of safety and efficacy to enhance life quality .
Análisis Bioquímico
Biochemical Properties
(3-Chlorophenyl)(4-(2,4-dimethylphenyl)piperazin-1-yl)methanone plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to interact with the enzyme AKR1C3, where it acts as a potent and isoform-selective inhibitor . The interaction involves hydrogen bonding between the carbonyl oxygen of the compound and specific amino acids in the enzyme’s active site, such as Tyr55 and His117 . This binding interaction is crucial for the compound’s inhibitory activity.
Cellular Effects
The effects of (3-Chlorophenyl)(4-(2,4-dimethylphenyl)piperazin-1-yl)methanone on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with AKR1C3 can lead to alterations in the metabolic pathways of steroid hormones, impacting gene expression and cellular responses . Additionally, the compound’s ability to inhibit specific enzymes can affect cellular metabolism and energy production.
Molecular Mechanism
At the molecular level, (3-Chlorophenyl)(4-(2,4-dimethylphenyl)piperazin-1-yl)methanone exerts its effects through binding interactions with biomolecules. The compound’s carbonyl group forms hydrogen bonds with amino acids in the active site of enzymes like AKR1C3, leading to enzyme inhibition . This inhibition can result in changes in gene expression and downstream cellular effects. The piperazine ring in the compound provides structural stability and facilitates its binding to the enzyme’s active site.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-Chlorophenyl)(4-(2,4-dimethylphenyl)piperazin-1-yl)methanone can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also have biological activity . Long-term exposure to the compound in in vitro or in vivo studies can lead to sustained enzyme inhibition and altered cellular functions.
Dosage Effects in Animal Models
The effects of (3-Chlorophenyl)(4-(2,4-dimethylphenyl)piperazin-1-yl)methanone vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by selectively inhibiting target enzymes without causing significant toxicity . At higher doses, the compound can induce toxic or adverse effects, including enzyme inhibition beyond the therapeutic threshold, leading to disrupted metabolic processes and cellular damage .
Metabolic Pathways
(3-Chlorophenyl)(4-(2,4-dimethylphenyl)piperazin-1-yl)methanone is involved in various metabolic pathways, particularly those related to steroid hormone metabolism. The compound interacts with enzymes like AKR1C3, affecting the conversion of steroid precursors into active hormones . This interaction can alter metabolic flux and the levels of specific metabolites, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, (3-Chlorophenyl)(4-(2,4-dimethylphenyl)piperazin-1-yl)methanone is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The compound’s lipophilic nature allows it to cross cell membranes and reach its target sites effectively.
Subcellular Localization
The subcellular localization of (3-Chlorophenyl)(4-(2,4-dimethylphenyl)piperazin-1-yl)methanone is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it can exert its effects on target enzymes and proteins . Post-translational modifications and targeting signals play a role in directing the compound to its site of action.
Propiedades
IUPAC Name |
(3-chlorophenyl)-[4-(2,4-dimethylphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O/c1-14-6-7-18(15(2)12-14)21-8-10-22(11-9-21)19(23)16-4-3-5-17(20)13-16/h3-7,12-13H,8-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APHMADXAJXDPGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



